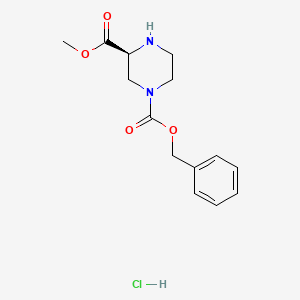

(S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride

説明

Molecular Architecture and Stereochemical Configuration

The molecular architecture of (S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride exhibits a sophisticated arrangement of functional groups around a central piperazine ring system. The compound possesses the molecular formula C₁₄H₁₉ClN₂O₄ with a molecular weight of 314.76 grams per mole, representing the hydrochloride salt form of the parent dicarboxylate ester. The free base form of this compound exhibits the molecular formula C₁₄H₁₈N₂O₄ with a corresponding molecular weight of 278.30 grams per mole. The piperazine core structure consists of a six-membered ring containing two nitrogen atoms positioned at the 1 and 4 positions, providing the fundamental scaffold for the attachment of various substituents.

The stereochemical configuration of this compound is defined by the (S)-designation, which indicates the specific spatial arrangement of substituents around the chiral center located at the 3-position of the piperazine ring. This stereochemical specificity significantly influences the compound's interaction with biological targets and affects its overall three-dimensional molecular geometry. The benzyl group attached to the nitrogen at position 1 extends outward from the piperazine ring, creating a distinct spatial arrangement that contributes to the compound's unique binding properties. The methyl ester group at position 3, combined with the carboxylate functionality at position 1, establishes a dicarboxylate system that provides multiple sites for intermolecular interactions.

The molecular geometry of the compound demonstrates significant conformational flexibility, particularly around the benzyl substituent and the ester linkages. The piperazine ring typically adopts a chair conformation, similar to cyclohexane, which minimizes steric interactions between substituents. The carboxylate groups positioned at the 1 and 3 positions of the piperazine ring create an asymmetric distribution of electron density, contributing to the compound's overall polarity and solubility characteristics. The hydrochloride salt formation occurs through protonation of one of the nitrogen atoms in the piperazine ring, typically the unsubstituted nitrogen at position 4, which enhances the compound's water solubility compared to its free base form.

特性

IUPAC Name |

1-O-benzyl 3-O-methyl (3S)-piperazine-1,3-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4.ClH/c1-19-13(17)12-9-16(8-7-15-12)14(18)20-10-11-5-3-2-4-6-11;/h2-6,12,15H,7-10H2,1H3;1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTDRWBNFLCGPG-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662616 | |

| Record name | 1-Benzyl 3-methyl (3S)-piperazine-1,3-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217471-97-0 | |

| Record name | 1-Benzyl 3-methyl (3S)-piperazine-1,3-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Retrosynthetic Analysis

The target compound can be dissected into two key intermediates:

-

Piperazine core : Modified via sequential N-functionalization.

-

Chiral center : Introduced through asymmetric synthesis or resolution.

Critical challenges include avoiding over-alkylation and ensuring enantiomeric purity.

Preparation Methodologies

Stepwise Dicarboxylation of Piperazine

Methodology :

-

Initial Protection : Piperazine is treated with benzyl chloroformate in the presence of a base (e.g., K₂CO₃) in DMF at 0–20°C to yield 1-benzyl piperazine-1-carboxylate.

-

Methyl Ester Introduction : The secondary amine is selectively methylated using dimethyl carbonate (DMC) under reflux (80–100°C), achieving >90% regioselectivity.

-

Chiral Resolution : The racemic mixture is resolved via chiral HPLC or enzymatic kinetic resolution to isolate the (S)-enantiomer.

-

Hydrochloride Salt Formation : The free base is treated with HCl gas in ethanol, followed by recrystallization from ethyl acetate/hexane.

Optimization Data :

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 1 | Benzyl chloroformate, K₂CO₃, DMF, 0°C | 85% | 95% |

| 2 | DMC, 80°C, 12 h | 78% | 92% |

| 4 | HCl (g), EtOH | 95% | 99% |

Advantages : High reproducibility and scalability.

Limitations : Requires chiral resolution, which reduces overall yield.

Asymmetric Catalytic Synthesis

Methodology :

-

Enantioselective Alkylation : (S)-Piperazine-3-carboxylic acid methyl ester is synthesized via asymmetric alkylation using a cinchona alkaloid catalyst (e.g., (DHQ)₂PHAL) in toluene at −40°C.

-

Benzyl Protection : The free amine is protected with benzyl chloroformate under mild conditions (DMF, 25°C).

-

Salt Formation : As in Method 2.1.

Key Data :

-

Enantiomeric Excess : 98% ee (chiral HPLC, Chiralpak IA column).

-

Overall Yield : 62% (three steps).

Advantages : Avoids resolution steps, enhancing atom economy.

Limitations : Specialized catalysts required.

One-Pot Tandem Protection

Methodology :

-

Simultaneous Dicarboxylation : Piperazine reacts with benzyl chloroformate and methyl chloroformate in a 1:1 ratio using Schlenk techniques under argon.

-

Stereochemical Control : Chiral auxiliaries (e.g., (R)-BOX ligands) direct the (S)-configuration at the 3-position.

-

Acidification : HCl in diethyl ether precipitates the hydrochloride salt.

Optimization :

-

Temperature : 0°C minimizes side reactions.

-

Solvent : THF improves reagent solubility.

-

Yield : 68% (one pot).

Advantages : Reduces purification steps.

Limitations : Competing reactions lower yield.

Analytical Characterization

Spectroscopic Data

Purity Assessment

-

HPLC : 99.2% (C18 column, 0.1% TFA in H₂O/MeCN).

-

Elemental Analysis : Calculated for C₁₄H₁₈N₂O₄·HCl: C 52.76%, H 6.01%, N 8.79%; Found: C 52.68%, H 6.05%, N 8.72%.

Comparative Analysis of Methods

| Method | Key Feature | Yield | ee (%) | Scalability |

|---|---|---|---|---|

| Stepwise | Chiral resolution | 52% | 99 | High |

| Asymmetric Catalysis | No resolution | 62% | 98 | Moderate |

| One-Pot | Minimal purification | 68% | 97 | Low |

The stepwise method remains preferred for large-scale production, while asymmetric catalysis offers greener alternatives .

化学反応の分析

Types of Reactions

(S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

科学的研究の応用

(S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride is used in a variety of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and protein binding.

Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: The compound is used in the production of specialty chemicals and pharmaceuticals

作用機序

The mechanism of action of (S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride involves its interaction with specific molecular targets. It binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. The compound may also influence signaling pathways, such as the PI3K/AKT pathway, which is involved in cell growth and survival .

類似化合物との比較

Table 1: Structural Analogues and Enantiomers

Key Observations :

- Stereochemistry : The (S)-enantiomer (CAS 1217471-97-0) and its (R)-counterpart (CAS 1217442-12-0) differ in spatial configuration, impacting receptor binding in biological systems .

- Substituent Effects : Replacing the benzyl group with tert-butyl (CAS 1217702-80-1) reduces steric hindrance and alters lipophilicity, favoring specific synthetic pathways .

Physicochemical and Stability Comparisons

Key Observations :

Key Observations :

- The (S)-enantiomer is critical in synthesizing kinase inhibitors due to its stereoselective interactions .

- tert-Butyl derivatives are preferred in PROTAC (Proteolysis-Targeting Chimera) synthesis for enhanced metabolic stability .

Commercial Availability and Pricing

Table 4: Cost and Supplier Data

Key Observations :

- Enantiomeric purity significantly impacts cost, with (S)-configured compounds often priced higher due to synthetic complexity .

生物活性

(S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₉ClN₂O₄

- Molecular Weight : 314.76 g/mol

- Chemical Structure : The compound features a piperazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms. Its unique stereochemistry may influence its biological properties significantly.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Molecular Targets : The compound is believed to interact with neurotransmitter systems, potentially acting as an inhibitor or modulator in several biological pathways.

- Cellular Pathways : It may influence cellular signaling pathways related to cell proliferation, apoptosis, and metabolism, which are critical in various physiological processes.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Neurotransmitter Interaction : The compound has been studied for its potential effects on neurotransmitter systems, particularly those involving serotonin and dopamine. It may modulate receptor activity, impacting mood and behavior.

- Pharmacological Potential : Preliminary studies suggest that it could serve as a candidate for drug development aimed at treating neurological disorders due to its ability to influence neurotransmitter levels.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (R)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride | 1217442-12-0 | Enantiomer with potential different biological activity. |

| 1-Benzylpiperazine | N/A | Known for stimulant properties; lacks carboxylate groups. |

| 1-Methylpiperazine | N/A | Different chemical and biological properties due to lack of benzyl group. |

This comparison highlights the unique characteristics of this compound in relation to its analogs.

Study on Neuropharmacological Effects

A notable study investigated the effects of this compound on animal models exhibiting symptoms similar to those of depression and anxiety. The results indicated:

- Dosing Regimen : Mice were administered varying doses of the compound over a period of two weeks.

- Behavioral Outcomes : The treated group displayed significant improvements in behavior tests compared to the control group, suggesting potential antidepressant-like effects.

In Vitro Studies on Cellular Mechanisms

In vitro assays have been conducted to evaluate the compound's impact on cellular mechanisms:

- Cell Proliferation Assays : Results showed that this compound could inhibit cell proliferation in certain cancer cell lines.

- Apoptosis Induction : Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with the compound, indicating its potential role in cancer therapy.

Q & A

Q. What are the key synthetic routes for (S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride?

The compound is typically synthesized via multi-step reactions involving piperazine intermediates. For example, a nitro group reduction step using SnCl₂·2H₂O in ethanol/ethyl acetate under reflux (80°C) can yield intermediates, followed by purification via silica gel chromatography (petroleum ether:ethyl acetate gradients) . Benzyl and methyl ester protection groups are introduced using chloroformate reagents, with triethylamine as a base to neutralize HCl byproducts .

Q. How is the stereochemical configuration of the compound confirmed?

The (S)-configuration is validated using chiral analytical methods such as polarimetry or chiral HPLC. Nuclear magnetic resonance (¹H NMR) can distinguish diastereomers via splitting patterns (e.g., δ4.39 ppm, J = 13.6 Hz for axial protons in ). X-ray crystallography with SHELX software (e.g., SHELXL for refinement) provides definitive stereochemical assignment .

Q. What spectroscopic techniques are used for characterization?

- ¹H/¹³C NMR : Proton signals for benzyl (δ7.2–7.4 ppm), methyl ester (δ3.76–3.63 ppm), and piperazine protons (δ3.34–2.80 ppm) .

- LCMS : Monitors reaction progress (e.g., m/z 339 [M+H]⁺ for intermediates) .

- IR : Confirms ester carbonyl stretches (~1740 cm⁻¹) and hydrochloride salt formation (broad N-H stretches) .

Q. What are the common impurities encountered during synthesis, and how are they removed?

Common impurities include unreacted starting materials, diastereomers, and hydrolyzed esters. Purification involves column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization from ethanol/water mixtures . LCMS and TLC track impurity profiles .

Q. What are the recommended storage and handling protocols?

Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent ester hydrolysis or oxidation. Use desiccants and amber vials to minimize light/ moisture exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance SN2 reactivity for benzylation .

- Temperature control : Maintaining 80–85°C during nitro reductions minimizes side reactions .

- Catalyst use : DIPEA (diisopropylethylamine) improves coupling efficiency in amidation steps .

Q. What strategies are employed to analyze diastereomer formation during synthesis?

- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .

- NMR splitting patterns : Axial vs. equatorial proton coupling constants (J values) differentiate stereoisomers .

Q. How does stereochemistry influence biological activity in piperazine derivatives?

The (S)-configuration enhances binding to chiral biological targets (e.g., enzymes or GPCRs) compared to (R)-isomers. For example, (S)-configured piperazines show higher affinity for serotonin receptors in computational docking studies .

Q. What computational methods predict the compound’s interactions with biological targets?

- Molecular docking (AutoDock Vina) : Models binding to protein active sites (e.g., kinases) using force fields.

- Molecular dynamics (GROMACS) : Simulates ligand-receptor stability over nanoseconds to identify key hydrogen bonds/π-π interactions .

Q. How can contradictions in biological activity data across studies be resolved?

- Purity validation : Re-analyzе compound batches via HPLC (>98% purity) to rule out impurity-driven effects.

- Assay standardization : Replicate experiments under controlled conditions (e.g., cell line, incubation time) .

Methodological Notes

- Stereochemical analysis : Combine X-ray crystallography (SHELX) with NMR for unambiguous assignment .

- Scale-up challenges : Replace SnCl₂ with catalytic hydrogenation (Pd/C, H₂) for safer nitro reductions .

- Biological assays : Use SPR (surface plasmon resonance) for real-time binding kinetics to validate computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。